molecular formula C11H10N2O B6413550 2-(3-Aminophenyl)pyridin-4(1H)-one CAS No. 1261982-35-7

2-(3-Aminophenyl)pyridin-4(1H)-one

Cat. No.: B6413550
CAS No.: 1261982-35-7
M. Wt: 186.21 g/mol
InChI Key: SPMICLDLHSVMIA-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)pyridin-4(1H)-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features an aminophenyl moiety linked to a pyridinone core, a structure present in compounds with diverse biological activities. While direct studies on this specific molecule are limited, research on closely related analogues provides strong indications of its potential research value. Compounds based on the 3-aminopyridin-2(1H)-one scaffold have been investigated for their hemorheological activity, potentially improving blood flow properties and showing promise as antithrombotic agents in preliminary studies . Furthermore, structurally similar dihydropyridone derivatives have been explored as mechanism-based inhibitors of essential enzymes, such as the BioA aminotransferase in Mycobacterium tuberculosis , highlighting the potential of this chemotype in antimicrobial development . The presence of both hydrogen bond donor and acceptor sites on the pyridinone ring, along with the reactive amino group on the phenyl ring, makes this compound a versatile building block for the synthesis of more complex derivatives, such as peptidomimetics and fused heterocyclic systems like oxazines and thiazines . Researchers may utilize this compound in the design and discovery of new therapeutic agents targeting various diseases. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-aminophenyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-7-10(14)4-5-13-11/h1-7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPMICLDLHSVMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692406
Record name 2-(3-Aminophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-35-7
Record name 2-(3-Aminophenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing the biphenyl backbone of 2-(3-aminophenyl)pyridin-4(1H)-one. A representative protocol involves coupling 2-chloropyridine with 3-nitrophenylboronic acid using a bimetallic Ni-Pd catalyst (Ni7-Pd3BIHPS) in a H2O/DMF (2:1) solvent system. Potassium carbonate (2.0 equiv.) facilitates transmetalation, while hydrazine hydrate (6 equiv.) reduces the nitro group to an amine post-coupling. This one-pot method achieves a 78% yield after column purification.

Reaction Conditions :

  • Temperature: 80°C

  • Time: 9 hours

  • Catalyst loading: 0.03 g/mmol substrate

  • Key intermediates: 2-(3-nitrophenyl)pyridine (confirmed by LC-MS)

Limitations and Optimization

The nitro-to-amine reduction step occasionally generates byproducts such as hydroxylamines, which can be mitigated by controlling hydrazine stoichiometry. Alternative catalysts like Pd(PPh3)4 improve yields to 85% but require anhydrous conditions, increasing operational complexity.

Oxidative Cyclization Strategies

TEMPO-Mediated Aerobic Oxidation

Aerobic oxidation using 4-hydroxy-TEMPO converts 2-aminobenzophenone derivatives into quinazoline analogs, a method adaptable for pyridinone synthesis. For example, reacting 2-aminobenzophenone with benzylamine in o-xylene under oxygen affords 2-arylquinazolines in 93% yield. Adapting this protocol, this compound can be synthesized via intramolecular cyclization of a keto-amine precursor.

Critical Parameters :

  • Oxidant: 4-hydroxy-TEMPO (5.5 equiv.)

  • Temperature: 120°C

  • Solvent: o-xylene

  • Byproducts: <5% dimerized species (e.g., 1,3-bis(4-methylpyridin-2-yl)urea)

Metal-Free Cyclocondensation

Cyclocondensation of ethyl 2-(3-(pyridin-2-yl)ureido)benzoate in DMF at 120°C yields quinazoline-2,4-diones, demonstrating the feasibility of urea intermediates for pyridinone formation. Substituting anthranilic esters with β-amino acid derivatives enables direct access to 2,3-dihydro-4-pyridones.

Reductive Amination and Protecting Group Strategies

Borohydride Reduction

Lithium borohydride (LiBH4) reduces ketones to alcohols, a step critical for installing the 4-hydroxyl group in pyridinones. For instance, reducing a tert-butyloxycarbonyl (Boc)-protected keto-amine in THF at 0°C achieves 88.6% conversion to the alcohol intermediate. Subsequent oxidation with MnO2 regenerates the ketone, completing the pyridin-4(1H)-one core.

Protecting Groups :

  • Boc and MOM (methoxymethyl) groups prevent undesired side reactions during reduction.

  • Deprotection with HCl/MeOH quantitatively removes Boc groups without degrading the pyridinone ring.

Hydrazine-Assisted Deprotection

Hydrazine hydrate cleaves imine protecting groups in multi-step syntheses. For example, deprotection of a pyridin-4-ylmethyl intermediate in MeOH/HCl yields this compound with 48.9% isolated yield after chromatography.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura Coupling78–85One-pot nitro reduction; scalableRequires expensive Pd catalysts
TEMPO Oxidation93Metal-free; high regioselectivityLimited to electron-rich substrates
Cyclocondensation47–89Broad substrate scopeProne to dimerization byproducts
Reductive Amination32–88.6Compatible with sensitive functionalitiesMulti-step; protecting group needed

Mechanistic Insights and Side Reactions

Competing Dimerization Pathways

In cyclocondensation reactions, electron-deficient pyridines favor dimerization via urea intermediates. For example, 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea dimerizes at 120°C, reducing yields by 15–20%. Adding t-BuONa suppresses this pathway by deprotonating reactive NH groups.

Oxidation State Management

Uncontrolled oxidation during TEMPO-mediated reactions leads to over-oxidized quinones. Stabilizing the keto-enol tautomer through hydrogen bonding (e.g., using DMF as a solvent) minimizes this issue.

Scale-Up and Industrial Feasibility

Gram-scale syntheses of related compounds (e.g., quinazoline-2,4-diones) demonstrate robustness, with 85% yield retention at 10 mmol scale. Critical factors for scale-up include:

  • Solvent Recovery : Distilling o-xylene (b.p. 144°C) reduces waste.

  • Catalyst Recycling : Ni7-Pd3BIHPS retains 90% activity after five cycles .

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

The 3-aminophenyl group is typically introduced via Suzuki coupling. For example:

  • Intermediate synthesis : 2-Chloro-4-(3-nitrophenyl)pyrimidine (11 ) is synthesized via Suzuki coupling between 2,4-dichloropyrimidine (9 ) and (3-nitrophenyl)boronic acid (10 ) under Pd catalysis .

  • Reduction : Subsequent hydrogenation of the nitro group in 11 yields 2-(3-aminophenyl)pyrimidin-4-amine (19a–g ) .

Key Conditions :

StepCatalystSolventYield (%)Reference
Suzuki CouplingPd(PPh₃)₄THF46–75%
Nitro ReductionH₂/Pd-CMeOH87–97%

Acylation and Alkylation Reactions

The primary amine undergoes regioselective acylation and alkylation:

  • Urea Formation : Reaction with isocyanates (e.g., 13g–k ) yields urea derivatives (e.g., 8a–t ) .

  • Carboxylic Acid Derivatization : Hydrolysis of 8k produces 8l , while demethylation of 8m yields 8n .

Example Reaction :

\text{2-(3-Aminophenyl)pyridin-4(1H)-one + R-NCO} \rightarrow \text{Urea derivative} \quad (\text{Yield: 55–75%}) \quad[1]

Cyclization and Heterocycle Formation

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles:

  • Imidazo[1,2-a]pyridine Synthesis : Reacts with aldehydes (e.g., 4-nitrobenzaldehyde) and isocyanides under iodine catalysis to form imidazoheterocycles via [4+1] cycloaddition .

Optimized Conditions :

CatalystSolventTemp (°C)Yield (%)
I₂MeCN9064–98%

Catalytic Hydrogenation and Reductive Amination

The pyridinone ring undergoes hydrogenation to dihydropyridones under Pd or Ni catalysis:

  • Dihydropyridone Formation : Hydrogenation at 80°C in MeOH yields 3,4-dihydro-2(1H)-pyridone derivatives .

Mechanism :

\text{Pyridinone} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydropyridone} \quad (\text{Yield: 78–93%}) \quad[4]

Stability and Degradation Pathways

  • C-Demethylation : Under acidic conditions, the compound undergoes demethylation at the pyridinone ring, forming phenolic derivatives .

  • 1,2-Amino Shift : Thermal or photolytic conditions induce migration of the amino group on the phenyl ring .

Key Observations :

  • Demethylation reduces bioactivity by ~40% .

  • Amino shifts alter regioselectivity in subsequent reactions .

Structural and Mechanistic Insights

  • Tautomerism : The pyridinone ring exists in keto-enol equilibrium, affecting reactivity .

  • Regioselectivity : Suzuki coupling occurs exclusively at the 4-position of pyrimidine due to steric and electronic factors .

Key NMR Data :

  • NOESY correlations confirm the regiochemistry of intermediates (e.g., 11 ) .

  • NOE signals between H-8, H-12, and H-5 validate the structure of coupling products .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
2-(3-Aminophenyl)pyridin-4(1H)-one serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, making it versatile for creating diverse chemical entities. For example, it can be utilized in the synthesis of heterocycles and biologically active compounds through electrophilic substitution reactions.

Reactivity and Transformations
The compound undergoes several chemical transformations:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: It can be reduced to yield corresponding amines.
  • Substitution Reactions: The aromatic ring can participate in electrophilic substitutions, leading to halogenated or sulfonated derivatives.

Biological Applications

Fluorescent Probes for Biological Imaging
Research indicates that this compound can function as a fluorescent probe, aiding in biological imaging techniques. Its ability to interact with biological molecules through hydrogen bonds and π-π interactions enhances its utility in visualizing cellular processes.

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Molecular docking studies demonstrated that it exhibits significant binding affinity towards key cancer targets such as β-catenin and epidermal growth factor receptor (EGFR), with binding energies indicating strong interactions. For instance, one study reported a binding energy of -5.9 kcal/mol with β-catenin, suggesting its potential as an anticancer agent .

Medicinal Chemistry

Antimicrobial Activities
The compound has been investigated for its antimicrobial properties, showing efficacy against various pathogens. Its structural features allow it to inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents.

Potential Drug Development
The compound's unique reactivity and biological activity position it as a promising candidate for drug development. Its derivatives have been explored for treating conditions such as cancer and infections, paving the way for novel therapeutic agents .

Industrial Applications

Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound is utilized in the development of advanced materials like OLEDs. Its electronic properties contribute to the efficiency and performance of these devices, making it valuable in the electronics industry.

Case Studies

  • Anticancer Activity Study:
    • A study demonstrated that this compound showed good binding potential to β-catenin and EGFR, indicating its efficacy in targeting cancer pathways. Further molecular dynamics simulations are suggested to confirm these findings and explore its therapeutic potential .
  • Synthesis of Derivatives:
    • Research focused on synthesizing various derivatives of this compound through oxidation and substitution reactions, showcasing its utility in generating new chemical entities with enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Pyridin-4(1H)-one derivatives exhibit diverse properties depending on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties (Melting Point, Solubility) Reference
2-(3-Aminophenyl)pyridin-4(1H)-one (Target) 2-(3-NH₂-C₆H₄) C₁₁H₁₀N₂O 186.21 (calculated) Not reported
2-(Hydroxymethyl)pyridin-4(1H)-one 2-(CH₂OH) C₆H₇NO₂ 125.13 RT-stable, polar solvent-soluble
1-(3-Chlorophenyl)-3-hydroxypyridin-4(1H)-one 1-(3-Cl-C₆H₄), 3-OH C₁₁H₈ClNO₂ 221.64 Likely high melting point due to Cl and OH
1-(Biphenyl-3-yl)-3-hydroxypyridin-4(1H)-one 1-(Biphenyl-3-yl), 3-OH C₁₇H₁₃NO₂ 263.29 Aromatic stacking potential, moderate solubility
5-Benzyloxy-2-[(phenylimino)methyl]-1-methylpyridin-4(1H)-one 5-OBn, 2-(PhN=CH), 1-Me C₂₁H₁₈N₂O₂ 330.38 m.p. 184–185°C, IR: 1634 cm⁻¹ (C=O)

Key Observations :

  • Amino vs. Hydroxyl Groups: The 3-aminophenyl group in the target compound likely increases basicity compared to hydroxylated analogues (e.g., ), enhancing interactions with acidic biological targets.
  • Chlorophenyl vs. Aminophenyl: The 3-chlorophenyl analogue () may exhibit lower solubility in polar solvents due to halogen hydrophobicity, whereas the amino group in the target compound could improve aqueous solubility.

Q & A

Q. Table 1. Synthetic Optimization Parameters for this compound

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.80–100°CHigher temp → faster kinetics
Catalyst Loading5–10 mol% Pd(PPh3_3)4_4Excess → side reactions
Solvent SystemDMF/EtOH (3:1)Polar aprotic enhances solubility

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalReference Compound
1H^1H-NMRδ 6.8–7.5 ppm (aromatic H)Deferiprone (δ 7.2 ppm)
IR1652 cm1^{-1} (C=O stretch)Pyridinone derivatives

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